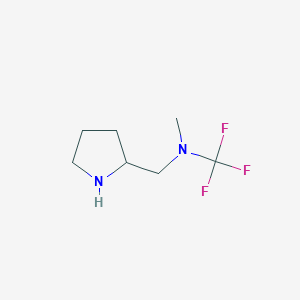
1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine is a compound that features a trifluoromethyl group attached to a methanamine backbone, with a pyrrolidine ring as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine typically involves the reaction of a trifluoromethylated amine with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a trifluoromethylated amine reacts with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving amine receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets due to its electron-withdrawing properties. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its binding mode and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A compound with a similar trifluoromethyl group but different substituents, used in different applications.
Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-: Another trifluoromethylated amine with distinct structural features.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity towards certain biological targets. The compound’s unique structure allows for its use in a wide range of applications, from medicinal chemistry to materials science.
Eigenschaften
Molekularformel |
C7H13F3N2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C7H13F3N2/c1-12(7(8,9)10)5-6-3-2-4-11-6/h6,11H,2-5H2,1H3 |
InChI-Schlüssel |
KDMNKFUMIOCARX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















